REACTION_SMILES
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[CH3:24][NH2:25].[O:1]1[CH:2]([CH2:3][O:4][c:5]2[cH:6][cH:7][c:8]3[c:13]([cH:14]2)[O:12][C:11]([CH3:15])([CH3:16])[CH2:10][CH:9]3[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[CH2:23]1>>[OH:1][CH:2]([CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[O:12][C:11]([CH3:15])([CH3:16])[CH2:10][CH:9]2[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[CH2:23][NH:25][CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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CC1(C)CC(c2ccccc2)c2ccc(OCC3CO3)cc2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(c2ccccc2)c2ccc(OCC3CO3)cc2O1
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Name
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Type
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product
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Smiles
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CNCC(O)COc1ccc2c(c1)OC(C)(C)CC2c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |